

Morin Hydrate: A Reliable Standard for Flavonoid Quantification

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Compound of Interest		
Compound Name:	Morin hydrate	
Cat. No.:	B2884138	Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morin hydrate, a naturally occurring flavonoid, serves as an excellent standard for the quantification of total and specific flavonoids in various samples, including plant extracts, pharmaceuticals, and biological matrices. Its well-defined chemical structure, commercial availability in high purity, and characteristic spectral properties make it a reliable reference material for analytical method development and validation. This document provides detailed application notes and protocols for the use of **morin hydrate** as a standard in flavonoid quantification by High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Physicochemical Properties and Stability

Morin (3,5,7,2',4'-pentahydroxyflavone) hydrate is a yellow crystalline powder. Its stability is a critical factor for its use as an analytical standard. Studies have shown that the stability of **morin hydrate** is influenced by pH, temperature, and light. It exhibits maximum stability at room temperature in the dark at a pH range of 1.2 to 7.4.[1] However, it degrades significantly in alkaline conditions (pH 9.0) and under exposure to light, especially at freezing temperatures. [1][2] Therefore, it is recommended to prepare fresh solutions and store them protected from



light. Stock solutions in methanol are stable for at least 15 days when stored at 2-8°C and for 6 hours at room temperature.[3]

Data Presentation: Quantitative Analytical Parameters

The following tables summarize the quantitative data from various validated analytical methods using **morin hydrate** as a standard.

Table 1: HPLC Method Parameters for Morin Hydrate Quantification

Method	Linearity Range (µg/mL)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Reference
Method A (Methanol)	5 - 30	1.23	3.90	[4][5][6][7][8]
Method B (Methanol: 0.1N HCl)	1 - 30	0.481	1.458	[4][5][6][7][8]
RP-HPLC (Human Plasma)	0.1 - 0.5 (100 - 500 ng/mL)	-	-	[3]

Table 2: Spectrophotometric Method Parameters for Morin Hydrate Quantification

Method	Linearity Range (mg/L)	Limit of Detection (LOD) (mg/L)	Limit of Quantificati on (LOQ) (mg/L)	Wavelength (nm)	Reference
Zn2+ complex	0.151 - 4.533	0.030	0.091	392	[9][10]

Experimental Protocols



Protocol 1: Quantification of Morin by Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a validated method for the estimation of morin in human plasma and can be modified for other sample matrices.[3]

- 1. Materials and Reagents:
- Morin Hydrate (≥99% purity)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Methanol (HPLC grade)
- Water (HPLC grade)
- Trichloroacetic acid (for plasma sample preparation)
- 2. Equipment:
- HPLC system with UV-Vis detector
- C18 column (e.g., 250 x 4.6 mm, 5 μm)
- Vortex mixer
- Centrifuge
- 3. Preparation of Standard Solutions:
- Stock Solution (100 µg/mL): Accurately weigh 10 mg of morin hydrate and dissolve it in 100 mL of methanol.



- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 100, 200, 300, 400, and 500 ng/mL).
- 4. Chromatographic Conditions:
- Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate (pH 5.0, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v).
- Flow Rate: 1.0 mL/min.
- · Column Temperature: Ambient.
- · Detection Wavelength: 260 nm.
- Injection Volume: 20 μL.
- 5. Sample Preparation (from human plasma):
- To 500 μL of plasma, add 250 μL of 10% trichloroacetic acid to precipitate proteins.
- Vortex the mixture for 2 minutes.
- Centrifuge at 5000 RPM for 5 minutes.
- Collect the supernatant and inject 20 μL into the HPLC system.
- 6. Data Analysis:
- Construct a calibration curve by plotting the peak area of the morin standard against its concentration.
- Determine the concentration of morin in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Determination of Total Flavonoid Content using Morin Hydrate as a Standard (UV-Vis



Spectrophotometry)

This protocol is a widely used colorimetric method for the determination of total flavonoid content in plant extracts.

- Morin Hydrate (≥99% purity)

1. Materials and Reagents:

- Methanol or Ethanol (analytical grade)
- Aluminum chloride (AlCl₃)
- Sodium nitrite (NaNO₂)
- Sodium hydroxide (NaOH)
- · Distilled water
- 2. Equipment:
- UV-Vis Spectrophotometer
- Volumetric flasks
- Pipettes
- 3. Preparation of Standard Solutions:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of morin hydrate and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 μg/mL.
- 4. Assay Procedure:
- To 0.5 mL of each standard solution or sample extract, add 2 mL of distilled water and 0.15 mL of 5% NaNO₂ solution.



- After 5 minutes, add 0.15 mL of 10% AlCl₃ solution.
- After another 6 minutes, add 2 mL of 4% NaOH solution and make up the final volume to 5 mL with distilled water.
- Mix the solution well and allow it to stand for 15 minutes at room temperature.
- Measure the absorbance at 510 nm against a blank (prepared in the same manner without the sample or standard).

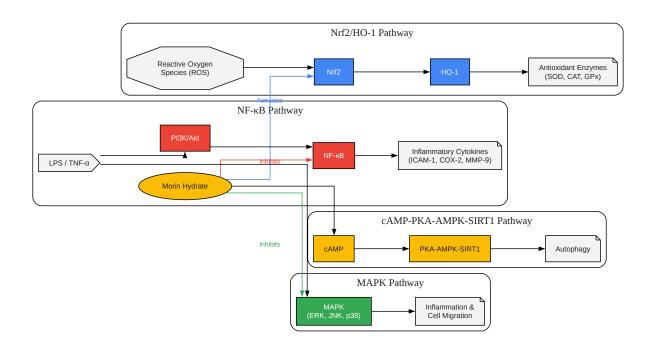
5. Data Analysis:

- Construct a calibration curve by plotting the absorbance of the morin standards against their concentration.
- Determine the total flavonoid content in the sample by interpolating its absorbance on the calibration curve. The results are typically expressed as mg of morin equivalents per gram of dry weight of the sample (mg ME/g DW).

Mandatory Visualizations Signaling Pathways Modulated by Morin

Morin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer.



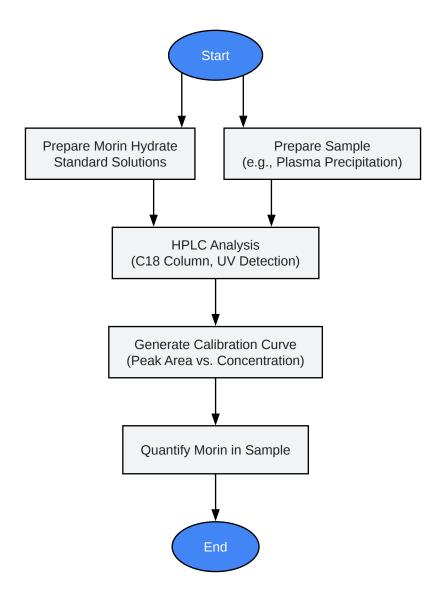


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Caption: Key signaling pathways modulated by Morin Hydrate.

Experimental Workflow Diagrams

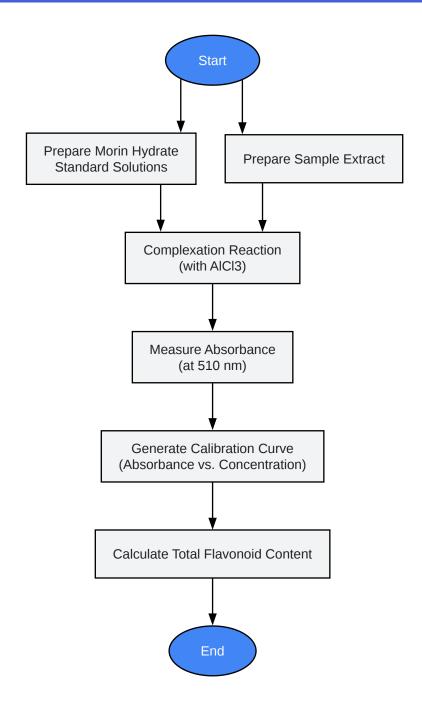




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Caption: Experimental workflow for HPLC quantification of morin.





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Caption: Workflow for total flavonoid content determination.

Conclusion

Morin hydrate is a versatile and reliable standard for the quantification of flavonoids. Its use in validated HPLC and UV-Vis spectrophotometric methods provides accurate and reproducible results. The detailed protocols and data presented in this application note offer a



comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development. Proper handling and storage of **morin hydrate** standards are crucial to ensure the integrity of the analytical results.

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